(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Catalog No.
S519446
CAS No.
900515-16-4
M.F
C14H8FNO4S
M. Wt
305.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]me...

CAS Number

900515-16-4

Product Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H8FNO4S

Molecular Weight

305.28 g/mol

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N

SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3

solubility

Soluble in DMSO, not in water

Synonyms

5-(5-(4-fluoro-2-hydroxyphenyl)furan-2-ylmethylene)thiazolidine-2,4-dione, AS 252424, AS-252424, AS252424

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3

The exact mass of the compound AS-252424 is 305.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Ferroptosis-related Diseases

Specific Scientific Field: The specific scientific field is Biomedical Research, focusing on the study of Ferroptosis .

Summary of the Application: AS-252424 is identified as a potent inhibitor of ferroptosis, a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes in an iron-dependent manner . This compound has been found to effectively inhibit lipid peroxidation and ferroptosis in both human and mouse cells .

Methods of Application or Experimental Procedures: AS-252424 was identified as a potent ferroptosis inhibitor through kinase inhibitor library screening . Mechanistically, AS-252424 directly binds to the glutamine 464 of ACSL4 to inhibit its enzymatic activity, resulting in the suppression of lipid peroxidation and ferroptosis . In the study, nanoparticle-based delivery systems were used to deliver AS-252424, effectively alleviating ferroptosis-mediated organ injury in mouse models .

Results or Outcomes: The results show that treatment with AS-252424-loaded nanoparticles effectively alleviates ferroptosis-mediated organ injury in mouse models, including kidney ischemia/reperfusion injury and acute liver injury (ALI) . Thus, AS-252424 is identified as a specific and targeted inhibitor of ACSL4 with remarkable antiferroptosis function, providing a potential therapeutic for ferroptosis-related diseases .

Application in PI3Kγ Inhibition

Specific Scientific Field: The specific scientific field is Pharmacology, focusing on the study of PI3Kγ Inhibition .

Summary of the Application: AS-252424 is a potent, selective, and ATP-competitive PI3Kγ inhibitor . It has been found to effectively inhibit PI3Kγ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Methods of Application or Experimental Procedures: AS-252424 inhibits PI3Kγ with an IC50 of 30±10 nM . It also inhibits PI3Kα, PI3Kβ, and PI3Kδ with IC50s of 935±150 nM, 20 μM, and 20 μM, respectively .

Results or Outcomes: The results show that AS-252424 is a potent and selective PI3Kγ inhibitor, which could be potentially used in the treatment of diseases where PI3Kγ plays a crucial role .

Application in Chemotaxis Inhibition

Specific Scientific Field: The specific scientific field is Immunology, focusing on the study of Chemotaxis Inhibition .

Summary of the Application: AS-252424 has been found to inhibit MCP-1-mediated chemotaxis in wild-type primary monocytes in a concentration-dependent manner .

Methods of Application or Experimental Procedures: AS-252424 inhibits MCP-1-mediated chemotaxis in wild-type primary monocytes and in the monocytic cell line THP-1 with IC50 values of 52 μM and 53 μM, respectively .

Results or Outcomes: The results show that AS-252424 effectively inhibits MCP-1-mediated chemotaxis, which could be potentially used in the treatment of diseases where chemotaxis plays a crucial role .

Application in Acute Peritonitis Treatment

Specific Scientific Field: The specific scientific field is Pharmacology, focusing on the study of Acute Peritonitis Treatment .

Summary of the Application: AS-252424 has been found to significantly reduce leukocyte recruitment in a mouse model of acute peritonitis .

Methods of Application or Experimental Procedures: AS-252424 was tested in a mouse model of thioglycollate-induced peritonitis . The efficacy of AS-252424 to block leukocyte migration in vivo was evaluated .

Results or Outcomes: The results show that oral administration of AS-252424 leads to a significant reduction of leukocyte recruitment . This suggests that AS-252424 could be potentially used in the treatment of diseases where leukocyte migration plays a crucial role .

Application in PKB/Akt Phosphorylation Inhibition

Specific Scientific Field: The specific scientific field is Biochemistry, focusing on the study of PKB/Akt Phosphorylation Inhibition .

Summary of the Application: AS-252424 has been found to effectively inhibit the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2 .

Methods of Application or Experimental Procedures: In the human monocytic cell line THP-1, MCP-1 binding to the GPCR chemokine receptor CCR2 strongly induces phosphorylation of PKB/Akt . This phosphorylation is effectively inhibited by AS-252424 at IC50 values as low as 0.4 μM .

Results or Outcomes: The results show that AS-252424 effectively inhibits PKB/Akt phosphorylation . This suggests that AS-252424 could be potentially used in the treatment of diseases where PKB/Akt phosphorylation plays a crucial role .

The compound (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that features a unique structural framework. This compound incorporates a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen, alongside a furan moiety and a fluoro-substituted phenyl group. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

AS-252424 acts as an ATP-competitive inhibitor of PI3Kγ. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding and thereby inhibiting the phosphorylation of downstream substrates critical for PI3Kγ signaling [, ]. This inhibition disrupts cellular processes regulated by PI3Kγ, such as immune cell function, inflammation, and cancer cell growth [, ].

In biological systems, thiazolidinediones often undergo various metabolic transformations. Key reactions may include:

  • Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
  • Hydrolysis: The carbonyl groups in the thiazolidine structure may participate in hydrolytic reactions, particularly under acidic or basic conditions.
  • Nucleophilic Substitution: The presence of the furan and fluoro groups allows for nucleophilic attack, leading to substitution reactions that can modify the compound’s activity.

These reactions are crucial for understanding the compound's stability and reactivity in biological environments.

Thiazolidinediones are primarily known for their role as insulin sensitizers in diabetes treatment. The specific compound discussed has shown promise in:

  • Antioxidant Activity: Compounds with similar structures often exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Thiazolidinediones can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Anticancer Properties: Some derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for further research in oncology .

The synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione can be approached through several methods:

  • Condensation Reactions: Combining appropriate aldehydes with thiazolidinedione precursors under acidic conditions can yield the desired product.
  • Cyclization Techniques: Utilizing cyclization strategies involving furan derivatives can help form the thiazolidine ring.
  • Fluorination: Introducing the fluoro group can be achieved through electrophilic fluorination of the phenolic precursor prior to final assembly.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a potential insulin sensitizer or anti-inflammatory agent, it could be developed into a therapeutic drug for metabolic disorders.
  • Agricultural Chemistry: Its antioxidant properties may find use in developing natural pesticides or growth regulators.
  • Material Science: The unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins involved in glucose metabolism could reveal mechanisms of action.
  • Receptor Interaction: Assessing its affinity for various receptors can help elucidate its pharmacological profile.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems will provide insights into its efficacy and safety.

Several compounds share structural similarities with (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, including:

Compound NameStructureNotable Activities
RosiglitazoneThiazolidinedioneInsulin sensitizer
PioglitazoneThiazolidinedioneAntidiabetic effects
TroglitazoneThiazolidinedioneAntioxidant properties

Uniqueness

The uniqueness of the discussed compound lies in its specific combination of a fluoro-substituted phenyl group and a furan moiety, which may enhance its biological activity compared to other thiazolidinediones. This structural diversity could lead to distinct mechanisms of action and therapeutic applications not observed in more traditional compounds.

MethodCatalyst/BaseSolventTemperature (°C)TimeYield Range (%)
Conventional HeatingPiperidineEthanolReflux (~78)6-10 hours30-85
Microwave IrradiationPiperidineEthanolReflux (~78)25-30 minutes75-90
Deep Eutectic SolventsCholine chloride-N-methylureaDeep eutectic solventRoom temperature2-4 hours21-91
L-Tyrosine CatalysisL-TyrosineWaterRoom temperature1-3 hours80-95
Piperidine/Acetic AcidPiperidine/CH3COOHAcetic acidReflux6-28 hours5-58
Morpholine CatalysisMorpholineEthanolReflux4-6 hours75-85

N-Alkylation Techniques for Thiazolidinedione Core Modification

N-alkylation of thiazolidine-2,4-dione represents a crucial transformation for introducing substituents at the nitrogen atom, enabling the modulation of physicochemical properties and biological activity. Traditional approaches have suffered from limitations including low yields, extended reaction times, and harsh conditions [7] [8] [9].

Traditional Two-Step Methodology

Conventional N-alkylation strategies typically involve the initial conversion of thiazolidine-2,4-dione to its corresponding salt using strong bases such as sodium hydride or potassium tert-butoxide, followed by nucleophilic substitution with alkyl halides or tosylates. While this approach provides reliable results, it suffers from several drawbacks including low overall yields (45-75%), extended reaction times (8-24 hours), elevated temperatures (80-120°C), and substantial waste generation [7] [9].

Advanced One-Step Methodologies

Recent developments have focused on direct N-alkylation procedures that eliminate the need for pre-salt formation. The most significant advancement involves the use of triethylamine as both base and solvent, enabling N-alkylation reactions to proceed at room temperature with exceptional yields (85-95%) and short reaction times (2-6 hours) [7] [9]. This methodology exclusively provides N-alkylated products without competing O-alkylation or polyalkylation side reactions.

The mechanism of the triethylamine-mediated process involves the formation of an ammonium salt intermediate through proton abstraction from the thiazolidinedione nitrogen, followed by nucleophilic displacement of the alkyl bromide. The dual role of triethylamine as both proton acceptor and reaction medium creates optimal conditions for selective N-alkylation [9].

Regioselectivity Considerations

N-alkylation reactions can potentially occur at multiple sites within complex thiazolidinedione derivatives. Detailed NMR studies, including NOESY and 1D-NOE experiments, have been employed to confirm the regioselectivity of alkylation reactions, particularly in systems containing multiple potential nucleophilic sites such as indole-thiazolidinedione hybrids [10]. These studies confirm that alkylation preferentially occurs at the thiazolidinedione nitrogen rather than at heterocyclic nitrogen atoms in the substituent.

Table 2: N-Alkylation Techniques for Thiazolidinedione Core Modification

MethodBase/ConditionsTemperature (°C)TimeYield Range (%)Advantages
Traditional Two-StepStrong base → alkyl halide80-1208-24 hours45-75Well-established
One-Step TriethylamineTriethylamine (base + solvent)Room temperature2-6 hours85-95Fast, room temp, high yield
Sodium Hydride/DMFNaH in DMF60-804-12 hours70-85Reliable, strong base
Potassium CarbonateK2CO3 in acetone/DMFRoom temperature-806-18 hours60-80Mild conditions
Tetrabutylammonium IodideTBAI/K2CO380-1208-16 hours65-85Good for difficult substrates

Palladium-Catalyzed Cross-Coupling Approaches for Furan-Phenyl Linkage

The construction of furan-phenyl linkages represents a critical synthetic challenge in the preparation of complex thiazolidinedione hybrids. Palladium-catalyzed cross-coupling reactions provide the most versatile and efficient methodologies for forming these carbon-carbon bonds with high selectivity and functional group tolerance [11] [12] [13] [14].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents the most widely employed method for furan-aryl bond formation due to its broad substrate scope, mild conditions, and high functional group tolerance. Optimal conditions typically involve palladium acetate or palladium chloride catalysts with phosphine ligands, inorganic bases such as sodium carbonate or potassium carbonate, and polar aprotic solvents [15] [16]. Temperature ranges of 80-120°C provide excellent yields (70-95%) for most substrate combinations.

The mechanism proceeds through the classic palladium catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the organoborane, and reductive elimination to form the desired carbon-carbon bond. The choice of ligand significantly influences both reactivity and selectivity, with triphenylphosphine and XantPhos being particularly effective for furan-containing substrates [16].

Direct C-H Activation Approaches

Direct C-H arylation provides an atom-economical alternative to traditional cross-coupling methods by eliminating the need for pre-functionalized organometallic reagents. Palladium-catalyzed direct arylation of furan derivatives with aryl halides proceeds under conditions employing palladium acetate, phosphine ligands, and acetate bases in polar solvents [17]. While yields are generally lower than Suzuki coupling (60-85%), this methodology offers significant advantages in terms of step economy and waste reduction.

The regioselectivity of direct C-H arylation depends on the electronic properties of both coupling partners and the specific reaction conditions employed. Electron-rich aryl halides generally provide superior results, while electron-poor substrates may lead to competing hydrolysis reactions [17].

XantPhos-Ligated Systems

XantPhos has emerged as a particularly effective ligand for palladium-catalyzed cross-coupling reactions involving furan substrates. The large bite angle (approximately 150°) and trans-chelating capability of XantPhos create an optimal electronic environment for challenging cross-coupling transformations [13] [18] [19] [20]. PdCl2/XantPhos catalyst systems provide excellent yields (80-97%) for cross-coupling reactions between bromofurans and various organometallic reagents [13] [18].

The unique coordination mode of XantPhos, which can adopt both cis and trans chelation patterns depending on the oxidation state of palladium, contributes to its exceptional performance in cross-coupling applications. The trans-chelating mode is particularly favorable for reductive elimination steps, leading to enhanced reaction rates and yields [20].

Table 3: Palladium-Catalyzed Cross-Coupling Approaches for Furan-Phenyl Linkage

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield Range (%)
Suzuki-MiyauraPd(OAc)2/PPh3Na2CO3/K2CO3DMF/Water80-12070-95
Direct C-H ArylationPd(OAc)2/PPh3/KOAcKOAc/t-BuOKDMF120-14060-85
Stille CouplingPdCl2/XantPhosCsF/TBAFDCE/Toluene80-10080-97
Heck ReactionPd(PPh3)4Et3N/K2CO3DMF/Toluene100-14065-90
Buchwald-HartwigPd2(dba)3/XantPhosCs2CO3Toluene/Dioxane80-11075-92

Optimization of Fluorophenol Incorporation via Electrophilic Aromatic Substitution

The incorporation of fluorine into phenolic compounds presents significant synthetic challenges due to the unique properties of fluorine and the competing reactivity of phenolic substrates. Multiple synthetic approaches have been developed to address these challenges, each with distinct advantages and limitations [21] [22] [23] [24] [25].

Direct Fluorination Methods

Direct fluorination using elemental fluorine or xenon difluoride represents the most straightforward approach but suffers from poor selectivity and harsh reaction conditions. These methods typically provide yields of 20-50% and produce multiple regioisomers, limiting their utility for the synthesis of specific fluorophenol derivatives [26] [21]. The high reactivity of fluorinating agents often leads to over-fluorination and degradation of sensitive functional groups.

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions using fluoride sources such as potassium fluoride in polar aprotic solvents provide moderate selectivity and yields (45-75%) but require elevated temperatures (80-150°C) and extended reaction times [23]. The success of this approach depends on the presence of electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack. The regioselectivity can be influenced by the substitution pattern and electronic effects of existing substituents.

Diazotization-Hydrolysis Methodology

The diazotization-hydrolysis sequence represents a classical approach for the synthesis of fluorophenols from fluoroaniline precursors. This methodology involves the conversion of fluoroaniline to the corresponding diazonium salt followed by hydrolysis under acidic conditions in the presence of copper catalysts [24]. Yields typically range from 70-85% with high regioselectivity, making this approach suitable for large-scale synthesis despite the use of toxic reagents and generation of significant waste streams.

PhenoFluor Deoxyfluorination

PhenoFluor reagent represents a modern approach for the conversion of phenols to aryl fluorides through deoxyfluorination. This methodology provides exceptional yields (80-95%) and regioselectivity under mild conditions at room temperature [25]. The reaction tolerates a wide range of functional groups including amines, aldehydes, and heterocycles, making it particularly suitable for late-stage functionalization of complex molecules. However, the high cost of PhenoFluor reagent limits its application to small-scale synthesis.

Optimization Considerations

The choice of fluorination methodology depends on several factors including scale requirements, functional group compatibility, regioselectivity needs, and economic considerations. For the synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, the diazotization-hydrolysis approach may be most suitable due to its high selectivity and established scalability, despite environmental concerns.

The electronic effects of fluorine substitution must be carefully considered when designing synthetic routes. Fluorine acts as a strong electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance, creating unique reactivity patterns that influence subsequent synthetic transformations [21].

Table 4: Optimization of Fluorophenol Incorporation via Electrophilic Aromatic Substitution

MethodReagentsConditionsSelectivityYield Range (%)Limitations
Direct FluorinationF2/XeF2Low temp, inert atmosphereLow (multiple products)20-50Harsh conditions, poor selectivity
Nucleophilic SubstitutionF-/KF in polar aprotic80-150°C, DMF/DMSOModerate (regioisomers)45-75High temperatures required
Diazotization-HydrolysisArNH2 → ArN2+ → ArOHAcidic, Cu2+ catalystHigh (single product)70-85Toxic reagents, waste
PhenoFluor DeoxyfluorinationPhenoFluor solutionRoom temp, mildHigh (regiospecific)80-95Expensive reagent
Grignard-Borate MethodArMgBr → B(OR)3 → oxidationMulti-step, harshHigh (controlled)60-80Multiple steps, complexity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

305.01580707 g/mol

Monoisotopic Mass

305.01580707 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63D4RUV1GN

Wikipedia

As-252424

Dates

Last modified: 08-15-2023
1: Ukhanov K, Corey EA, Ache BW. Phosphoinositide 3-kinase dependent inhibition as a broad basis for opponent coding in Mammalian olfactory receptor neurons. PLoS One. 2013 Apr 9;8(4):e61553. doi: 10.1371/journal.pone.0061553. Print 2013. PubMed PMID: 23585911; PubMed Central PMCID: PMC3621990.
2: Graves BM, Simerly T, Li C, Williams DL, Wondergem R. Phosphoinositide-3-kinase/akt - dependent signaling is required for maintenance of [Ca(2+)](i), I(Ca), and Ca(2+) transients in HL-1 cardiomyocytes. J Biomed Sci. 2012 Jun 20;19:59. doi: 10.1186/1423-0127-19-59. PubMed PMID: 22715995; PubMed Central PMCID: PMC3464604.
3: Shi J, Ju M, Large WA, Albert AP. Pharmacological profile of phosphatidylinositol 3-kinases and related phosphatidylinositols mediating endothelin(A) receptor-operated native TRPC channels in rabbit coronary artery myocytes. Br J Pharmacol. 2012 Aug;166(7):2161-75. doi: 10.1111/j.1476-5381.2012.01937.x. PubMed PMID: 22404177; PubMed Central PMCID: PMC3402779.
4: Marshall NA, Galvin KC, Corcoran AM, Boon L, Higgs R, Mills KH. Immunotherapy with PI3K inhibitor and Toll-like receptor agonist induces IFN-γ+IL-17+ polyfunctional T cells that mediate rejection of murine tumors. Cancer Res. 2012 Feb 1;72(3):581-91. doi: 10.1158/0008-5472.CAN-11-0307. Epub 2011 Dec 9. PubMed PMID: 22158905.
5: Guerreiro AS, Fattet S, Kulesza DW, Atamer A, Elsing AN, Shalaby T, Jackson SP, Schoenwaelder SM, Grotzer MA, Delattre O, Arcaro A. A sensitized RNA interference screen identifies a novel role for the PI3K p110γ isoform in medulloblastoma cell proliferation and chemoresistance. Mol Cancer Res. 2011 Jul;9(7):925-35. doi: 10.1158/1541-7786.MCR-10-0200. Epub 2011 Jun 7. PubMed PMID: 21652733.
6: Edling CE, Selvaggi F, Buus R, Maffucci T, Di Sebastiano P, Friess H, Innocenti P, Kocher HM, Falasca M. Key role of phosphoinositide 3-kinase class IB in pancreatic cancer. Clin Cancer Res. 2010 Oct 15;16(20):4928-37. doi: 10.1158/1078-0432.CCR-10-1210. Epub 2010 Sep 28. PubMed PMID: 20876794.
7: Pomel V, Klicic J, Covini D, Church DD, Shaw JP, Roulin K, Burgat-Charvillon F, Valognes D, Camps M, Chabert C, Gillieron C, Françon B, Perrin D, Leroy D, Gretener D, Nichols A, Vitte PA, Carboni S, Rommel C, Schwarz MK, Rückle T. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. J Med Chem. 2006 Jun 29;49(13):3857-71. PubMed PMID: 16789742.

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